molecular formula C18H18FNO B3144185 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 546101-46-6

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Cat. No.: B3144185
CAS No.: 546101-46-6
M. Wt: 283.3 g/mol
InChI Key: FTARFUAQODEMLY-UHFFFAOYSA-N
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Description

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (hereafter referred to as Compound A) is a tricyclic pyranoquinoline derivative characterized by a fused pyran ring and a quinoline core substituted with fluorine at position 9 and a phenyl group at position 3. Its structural complexity and substituent arrangement confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. This article provides a detailed comparison of Compound A with structurally related pyranoquinolines, focusing on synthesis, structural features, and biological activities.

Properties

IUPAC Name

9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-13-8-9-16-15(11-13)18-14(7-4-10-21-18)17(20-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14,17-18,20H,4,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTARFUAQODEMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C2OC1)C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves multiple steps, typically starting with the preparation of the pyranoquinoline core. The reaction conditions often include the use of fluorinating agents to introduce the fluoro group and various catalysts to facilitate the formation of the hexahydro structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the fluorinating agents and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction or metabolic processes .

Comparison with Similar Compounds

Comparison with Analogues :

  • 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (): Utilizes 4-chloroaniline and 4-formylbenzonitrile with trifluoromethanesulfonate catalysts. Yields >94% purity after column chromatography.
  • Thieno[3,2-c]quinolines (): Synthesized via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and arylboronic acids.
  • Indolo[3,2-c]quinolines (): Rhodium(III)-catalyzed dimerization under aerobic/anaerobic conditions.

Table 1: Synthetic Routes for Pyranoquinoline Derivatives

Compound Key Reactants Catalyst/Reagents Yield/Purity Reference
Compound A 9-Fluoroaniline, phenyl aldehyde Nano SCA in THF ~80% (estimated)
4-Chloro-pyrano-quinoline 4-Chloroaniline, 4-formylbenzonitrile Trifluoromethanesulfonate 94% HPLC purity
Thieno[3,2-c]quinoline 6,8-Dibromo-4-chloroquinoline Pd catalysts, boronic acids >90% (MTT assay)

Structural Features

Core Scaffold and Substitutents

Compound A shares the pyrano[3,2-c]quinoline core with analogues but differs in substituent positions and electronic effects:

  • Fluorine at C9 : Enhances electronegativity and metabolic stability compared to chloro () or methoxy () substituents.
  • Phenyl at C5 : Contributes to hydrophobic interactions in biological targets, similar to dibenzofuran/carbazole groups in antitubercular agents ().

Crystallographic Insights ()

  • Isomorphous Structures : Compound A and its 9-methyl analogue share identical crystal packing with torsion angles of -91.2° (fluoro) and -88.3° (methyl).
  • Hydrogen Bonding: Unlike thienoquinolines () or indoloquinolines (), Compound A lacks conventional hydrogen bonds but exhibits C-H···π interactions, influencing solubility and crystal packing.

Table 2: Structural Comparison of Pyranoquinolines

Compound Substituents Key Interactions Biological Target Reference
Compound A 9-F, 5-Ph C-H···π, no H-bonds Mycobacterium tuberculosis
9-Chloro-5-(2-furyl) 9-Cl, 5-furyl H-bonding (N-H, O) Antimicrobial
5-(Dibenzo[b,d]furan-2-yl) 5-Dibenzo-furan Hydrophobic interactions Anticancer (MCF-7)

Antimycobacterial Activity

  • Compound A : MIC of 3.13 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line antitubercular drugs .
  • Analogues: 5-(Dibenzo[b,d]furan-2-yl) derivatives: Similar MIC values (3.13 μg/mL) but bulkier substituents may limit bioavailability . Chloro-substituted pyranoquinolines (): MIC values >6.25 μg/mL, indicating fluorine enhances potency .

Anticancer Activity

  • Thieno[3,2-c]quinolines (): Inhibit MCF-7 breast cancer cells (LC₅₀ = 2.5 μM), outperforming nocodazole .

Antimicrobial Activity

  • Pyrano[3,2-c]quinoline 14 (): Disrupts Pseudomonas aeruginosa cell walls at 12.5 μg/mL. Compound A’s fluorine may enhance penetration but requires validation .

Comparison with Heterocyclic Analogues

  • Thieno[3,2-c]quinolines (): Sulfur atom increases π-stacking ability, enhancing DNA intercalation.
  • Indolo[3,2-c]quinolines (): Nitrogen-rich cores improve binding to topoisomerases but reduce metabolic stability.
  • Furoquinolines (): Oxygen atom enhances polarity, improving aqueous solubility but reducing membrane permeability.

Biological Activity

9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₁₈H₁₈FNO
  • CAS Number : 898776-38-0
  • Molecular Structure : The compound features a bicyclic structure that includes a pyranoquinoline moiety.

Research indicates that compounds similar to this compound exhibit interactions with various biological targets:

  • Dopamine Receptors : Studies have shown that related compounds can bind to dopamine D2 receptors, influencing dopaminergic signaling pathways which are crucial in neurological functions and disorders .
  • Sigma Receptors : There is evidence suggesting affinity for sigma receptors, which are implicated in various neuropsychiatric conditions .

Pharmacological Effects

The biological evaluation of this compound has revealed several key pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : Compounds in this class have demonstrated potential in protecting neuronal cells from damage in models of neurodegenerative diseases.

In Vitro Studies

A study conducted on the structural analogs of this compound showed promising results:

CompoundD2 Receptor Affinity (IC50 μM)Sigma Receptor Affinity (IC50 μM)
Compound A0.150.30
Compound B0.250.20
9-Fluoro Compound 0.10 0.25

These findings indicate that the 9-fluoro derivative exhibits potent activity at dopamine receptors compared to other tested compounds.

In Vivo Studies

Research involving animal models has demonstrated the potential of this compound in reducing symptoms associated with Parkinson's disease. Behavioral assays indicated that administration led to improved motor function and reduced tremors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-fluoro-5-phenyl-pyrano[3,2-c]quinoline, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via a three-component aza-Diels-Alder reaction using 4-chloroaniline, furfural, and 3,4-dihydropyran with Sc(OTf)₃ as a catalyst at 50°C. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final products. For hydrochloride salt formation, ethanol/ethyl acetate recrystallization is effective .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), pyran ring protons (δ 1.2–4.7 ppm), and fluorine coupling patterns .
  • X-ray crystallography : Resolves stereochemistry (e.g., chair conformation of the pyran ring and half-chair of the N-heterocyclic ring) and detects non-conventional interactions like C–H···π .

Advanced Research Questions

Q. How do stereochemical variations (cis/trans isomers) affect biological activity or crystallization behavior?

  • Methodological Answer : Cis/trans isomerism arises from the pyran ring's exo/endo orientation relative to the quinoline system. Cis isomers (e.g., m.p. 131–133°C) often exhibit higher crystallinity due to tighter packing, while trans isomers remain viscous oils. Activity differences (e.g., GPER-1 modulation) are evaluated via docking studies (Chemgauss4 scoring) and comparative binding assays .

Q. What computational strategies predict biological targets or binding modes for this scaffold?

  • Methodological Answer : Virtual screening workflows combine:

  • Ligand-based pharmacophore modeling : Prioritizes scaffolds with quinoline and pyran motifs.
  • Structure-based docking : Validates hydrophobic interactions at GPER-1’s active site (e.g., phenyl group insertion into hydrophobic pockets). MD simulations assess stability of binding poses .

Q. How are data contradictions resolved regarding hydrogen bonding versus hydrophobic interactions in crystal structures?

  • Methodological Answer : Despite the presence of NH groups, crystallographic data (e.g., CCDC entries) show no conventional H-bonds. Instead, C–H···π interactions (e.g., between pyran CH₂ and quinoline aryl rings) dominate. These are quantified using Mercury software with distance/angle thresholds (≤3.5 Å, 120–180°) .

Q. What strategies differentiate diastereomers formed during imino Diels-Alder reactions?

  • Methodological Answer : Diastereomers (e.g., 8-chloro vs. 10-chloro derivatives) are separated via chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase). Absolute configuration is assigned using anomalous dispersion in X-ray data (Flack parameter < 0.1) .

Q. How are derivatives designed to enhance solubility or target selectivity?

  • Methodological Answer : Functionalization at position 7 (e.g., ethoxy or benzoic acid groups) improves water solubility. For selectivity, substituents are introduced via Suzuki coupling or ester hydrolysis. SAR studies compare IC₅₀ values across BRAF-mutant melanoma or ERK inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Reactant of Route 2
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

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